3-环丙基-2-苯基-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various strategies . For instance, a novel series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst .Molecular Structure Analysis

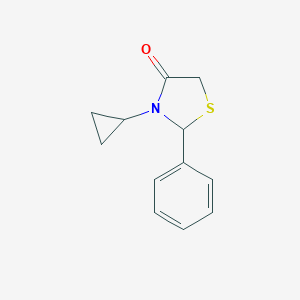

Thiazolidin-4-one is a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown significant anticancer activities . They have been synthesized using various synthetic strategies, including green and nanomaterial-based synthesis routes .科学研究应用

抗癌治疗

噻唑烷-4-酮衍生物,包括我们感兴趣的化合物,已显示出作为抗癌剂的巨大潜力 . 它们已被广泛研究,因为它们能够抑制各种酶和细胞系,这在对抗癌症方面至关重要。噻唑烷酮的独特结构允许开发多靶点酶抑制剂,为新型癌症治疗提供了有希望的途径。

抗菌活性

噻唑烷酮的结构框架已知具有抗菌特性 . 这使得它们在开发新型抗生素和抗真菌剂方面很有价值,尤其是在抗生素耐药性日益成为关注点的时代。

抗炎和镇痛特性

像 3-环丙基-2-苯基-1,3-噻唑烷-4-酮这样的化合物正在探索其抗炎和镇痛作用 . 这种应用与开发用于治疗慢性炎症性疾病和疼痛管理的新药物特别相关。

抗氧化作用

噻唑烷酮的抗氧化特性是另一个关注点,因为它们可以帮助预防氧化应激相关的疾病 . 通过清除自由基,这些化合物可以帮助保护细胞和组织免受损伤。

抗病毒剂

研究表明,噻唑烷酮衍生物可以表现出抗病毒活性 . 这为这些化合物用于治疗病毒感染打开了可能性,包括由新兴和重新出现的病毒引起的病毒感染。

酶抑制

该化合物作为酶抑制剂的能力在各种治疗领域都很重要 . 酶抑制剂在治疗青光眼、阿尔茨海默病和某些类型的癌症等疾病中至关重要,在这些疾病中,它们可以调节过度表达或功能失调的酶的活性。

抗糖尿病活性

噻唑烷酮一直被研究其在抗糖尿病治疗中的作用 . 它们在糖尿病相关各种途径中发挥作用的潜力使其成为开发新型抗糖尿病药物的候选者。

抗惊厥特性

最后,噻唑烷酮的抗惊厥潜力值得注意 . 它们可用于创建治疗癫痫和其他癫痫发作疾病的新疗法,为现有药物提供替代方案。

作用机制

Target of Action

The primary target of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle, preventing the rapid cell division that is characteristic of cancer cells .

Biochemical Pathways

The inhibition of the CDC25 enzyme affects the cell cycle, a complex biochemical pathway that regulates cell growth and division . By disrupting this pathway, 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one can slow or stop the growth of cancer cells .

Pharmacokinetics

Thiazolidin-4-one derivatives, in general, have been shown to have good bioavailability and are well-tolerated, making them promising candidates for drug development .

Result of Action

The result of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one’s action is the inhibition of cancer cell growth. By targeting the CDC25 enzyme and disrupting the cell cycle, this compound can effectively slow or stop the proliferation of cancer cells .

Action Environment

The efficacy and stability of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can impact the compound’s ability to reach its target .

未来方向

Thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents . The development of more structurally diverse compounds of this class having the desired biological actions is a future direction .

属性

IUPAC Name |

3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQHDFBDKHDMKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(SCC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501875.png)

![2-[(3-chloroanilino)methyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501876.png)

![6-ethyl-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501877.png)

![6-ethyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501878.png)

![Ethyl 5-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501879.png)

![6-ethyl-2-(4-morpholinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501880.png)

![Ethyl 5-methyl-4-oxo-2-(4-toluidinomethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501881.png)

![Ethyl 5-methyl-4-(propylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501884.png)

![7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501886.png)

![2-(butylsulfanyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501887.png)

![5-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501888.png)

![5-(4-methoxyphenyl)-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501890.png)

![5-(4-methoxyphenyl)-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501891.png)

![2-[(4-bromoanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501895.png)